molecular formula C17H21N3O3S B12262957 N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

Cat. No.: B12262957
M. Wt: 347.4 g/mol
InChI Key: BUMOPZSVOZHEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the benzothiazole derivative using methyl iodide or dimethyl sulfate.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Morpholine Ring Formation: The morpholine ring is formed by reacting the intermediate with an appropriate amine under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using a carboxylic acid derivative and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-methoxy-7-methyl-1,3-benzothiazole-2-carboxamide
  • N-cyclopropyl-4-methoxy-7-methyl-1,3-benzothiazole-2-amine
  • N-cyclopropyl-4-methoxy-7-methyl-1,3-benzothiazole-2-thiol

Uniqueness

N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C17H21N3O3S/c1-10-3-6-12(22-2)14-15(10)24-17(19-14)20-7-8-23-13(9-20)16(21)18-11-4-5-11/h3,6,11,13H,4-5,7-9H2,1-2H3,(H,18,21)

InChI Key

BUMOPZSVOZHEKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.